molecular formula C13H18N6O2S B2752681 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1788533-07-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2752681
CAS No.: 1788533-07-2
M. Wt: 322.39
InChI Key: YDVGEWNFOOIVPW-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The imidazole and pyrazole rings can be reduced to form their respective amines.

  • Substitution: : The ethylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Imidazole and pyrazole amines.

  • Substitution: : Various substituted ethylamines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : Potential use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: : Applications in material science, such as in the development of new polymers or coatings.

Comparison with Similar Compounds

This compound can be compared to other imidazole and pyrazole derivatives, which are known for their diverse biological activities. Similar compounds include:

  • Imidazole derivatives: : Used in pharmaceuticals for their antifungal and antibacterial properties.

  • Pyrazole derivatives: : Known for their anti-inflammatory and analgesic effects.

  • Sulfonamide derivatives: : Commonly used as antibiotics.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGEWNFOOIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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